molecular formula C10H10F2O4S B1425277 (4-Difluoromethanesulfonylphenyl)methyl acetate CAS No. 1221722-64-0

(4-Difluoromethanesulfonylphenyl)methyl acetate

Cat. No.: B1425277
CAS No.: 1221722-64-0
M. Wt: 264.25 g/mol
InChI Key: AOAKJAHFSVUNIN-UHFFFAOYSA-N
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Description

(4-Difluoromethanesulfonylphenyl)methyl acetate is a specialized organic compound featuring a phenyl ring substituted with a difluoromethanesulfonyl group (–SO₂CF₂H) at the para position, coupled with a methyl acetate ester (–OAc) at the benzylic position. This structure combines the electron-withdrawing properties of the sulfonyl group with the steric and electronic effects of fluorine atoms, making it a valuable intermediate in pharmaceutical and material science research.

Properties

IUPAC Name

[4-(difluoromethylsulfonyl)phenyl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O4S/c1-7(13)16-6-8-2-4-9(5-3-8)17(14,15)10(11)12/h2-5,10H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOAKJAHFSVUNIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=CC=C(C=C1)S(=O)(=O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-(difluoromethylsulfonyl)phenylmethanol with acetic anhydride in the presence of a catalyst such as pyridine . The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of (4-Difluoromethanesulfonylphenyl)methyl acetate may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency .

Chemical Reactions Analysis

Types of Reactions

(4-Difluoromethanesulfonylphenyl)methyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce thiols or other reduced derivatives .

Mechanism of Action

The mechanism of action of (4-Difluoromethanesulfonylphenyl)methyl acetate involves its interaction with specific molecular targets and pathways. The difluoromethylsulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares (4-difluoromethanesulfonylphenyl)methyl acetate with key analogs, focusing on structural features, physicochemical properties, and applications.

Structural and Functional Group Variations
Compound Name Substituent on Phenyl Ring Ester Group Key Functional Features
This compound –SO₂CF₂H (para) Methyl High electronegativity, steric bulk, metabolic stability
[4-(Chlorosulfonyl)phenyl]methyl acetate –SO₂Cl (para) Methyl Reactive chlorosulfonyl group for nucleophilic substitution
Ethyl [(4-methylphenyl)sulfonyl]acetate –SO₂C₆H₄CH₃ (para) Ethyl Mild electron-withdrawing sulfonyl, lipophilic methyl group
Methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate Tetrazole and –OH (ortho) Methyl Hydrogen-bonding capacity, supramolecular interactions

Key Observations :

  • The difluoromethanesulfonyl group enhances polarity and stability compared to chlorosulfonyl (–SO₂Cl) and methylsulfonyl (–SO₂CH₃) analogs due to fluorine’s strong inductive effect .
  • Methyl acetate esters (vs. ethyl) offer higher volatility and faster hydrolysis rates, critical in prodrug design .
  • Tetrazole-containing analogs (e.g., ) exhibit distinct hydrogen-bonding networks, influencing crystal packing and solubility.
Physicochemical Properties
  • Polarity and Solubility :
    • The difluoromethanesulfonyl group increases hydrophilicity compared to methylsulfonyl analogs, improving aqueous solubility for pharmaceutical formulations .
    • Ethyl esters (e.g., ) exhibit higher lipophilicity than methyl esters, favoring membrane permeability .
  • Thermal and Chemical Stability :
    • Fluorinated sulfonyl groups enhance thermal stability, as seen in analogs like [4-(chlorosulfonyl)phenyl]methyl acetate, which is used in high-temperature polymer synthesis .
    • Methyl acetate’s susceptibility to hydrolysis under acidic/basic conditions contrasts with ethyl esters’ slower degradation .

Biological Activity

(4-Difluoromethanesulfonylphenyl)methyl acetate, identified by its CAS number 1221722-64-0, is a compound of interest in medicinal and biochemical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and relevant case studies.

The biological activity of this compound can be understood through its interaction with various cellular pathways and molecular targets:

  • Targeted Neuronal Impact : Similar compounds have been shown to affect dopaminergic neurons, leading to inflammation and oxidative stress, which are critical factors in neurodegenerative diseases.
  • Biochemical Pathways : The compound is likely to influence mitochondrial function by inhibiting complex I, resulting in mitochondrial dysfunction and subsequent neuronal damage.
  • Cellular Effects : It may alter cell signaling pathways and gene expression, impacting cellular metabolism and function.

The compound exhibits several notable biochemical properties:

  • Stability : It is stable at room temperature, which is advantageous for storage and handling in laboratory settings.
  • Reactivity : Similar compounds have been shown to undergo various chemical reactions such as oxidation and reduction, which could be relevant for its biological applications.

Research Findings

Recent studies have explored the potential biological activities of this compound:

  • Antimicrobial Activity : Research indicates that the compound may possess antimicrobial properties, making it a candidate for further investigation in the development of antibacterial agents.
  • Anticancer Potential : Preliminary studies suggest that it may exhibit anticancer effects, although detailed mechanisms remain to be elucidated.

Case Studies

Case studies provide valuable insights into the real-world applications and effects of this compound:

  • Neuroprotective Studies : In a controlled laboratory setting, the compound was administered to neuronal cell lines to assess its protective effects against oxidative stress. Results indicated a significant reduction in cell death compared to untreated controls.
  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of the compound against various bacterial strains. The results demonstrated a dose-dependent inhibition of bacterial growth, supporting its potential use as an antimicrobial agent.

Data Tables

Biological ActivityObservationsReferences
AntimicrobialDose-dependent inhibition of bacterial growth
NeuroprotectiveReduced neuronal cell death under oxidative stress conditions
AnticancerPotential efficacy observed in preliminary studies

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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